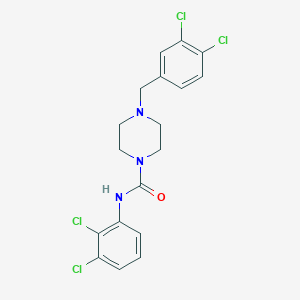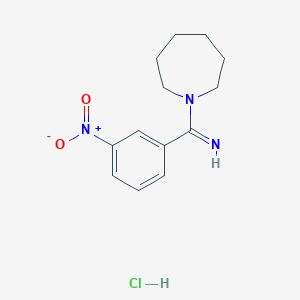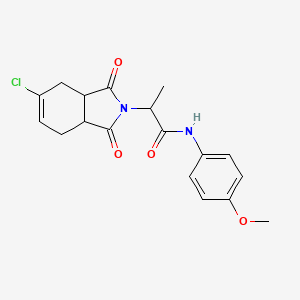![molecular formula C18H17N5O3S2 B4119360 N-[4-(aminosulfonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4119360.png)
N-[4-(aminosulfonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide
説明
N-[4-(aminosulfonyl)phenyl]-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide, commonly known as APH-1, is a chemical compound that has gained significant attention in the field of scientific research. It is a hydrazine derivative that has shown promising results in various studies related to cancer and other diseases.
作用機序
The mechanism of action of APH-1 involves the inhibition of tubulin polymerization, which is essential for cell division. APH-1 binds to the colchicine binding site of tubulin, leading to the disruption of microtubule assembly and cell division. This mechanism is particularly effective against cancer cells, which have a high rate of cell division.
Biochemical and Physiological Effects:
APH-1 has been found to have several biochemical and physiological effects. It has been shown to induce G2/M phase cell cycle arrest, leading to the inhibition of cell division. APH-1 has also been found to inhibit the migration and invasion of cancer cells, which is crucial for the prevention of metastasis.
実験室実験の利点と制限
One of the significant advantages of APH-1 is its potent cytotoxicity against cancer cells. It has shown promising results in various preclinical studies, making it a potential candidate for cancer therapy. However, the limitations of APH-1 include its poor solubility and stability, which can affect its effectiveness in vivo.
将来の方向性
There are several future directions for the research on APH-1. One of the potential areas of research is the development of novel formulations that can improve its solubility and stability. Another area of research is the investigation of its potential applications in combination therapy with other anticancer drugs. Additionally, the exploration of its mechanism of action and the identification of its molecular targets can provide valuable insights for the development of more effective cancer therapies.
Conclusion:
APH-1 is a promising chemical compound that has shown significant potential in cancer therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a potential candidate for further research and development. The future directions for research on APH-1 can provide valuable insights for the development of more effective cancer therapies.
科学的研究の応用
APH-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown significant cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. APH-1 has also been found to induce apoptosis in cancer cells, which is a crucial mechanism for cancer treatment.
特性
IUPAC Name |
1-[(4-pyrrol-1-ylbenzoyl)amino]-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S2/c19-28(25,26)16-9-5-14(6-10-16)20-18(27)22-21-17(24)13-3-7-15(8-4-13)23-11-1-2-12-23/h1-12H,(H,21,24)(H2,19,25,26)(H2,20,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUPMWJEZPSQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NNC(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(1H-pyrrol-1-yl)phenyl]carbonyl}-N-(4-sulfamoylphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[(2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4119284.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4119287.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-(3-methoxypropyl)-1-piperazinecarbothioamide](/img/structure/B4119297.png)
![3-chloro-8-oxo-7-[(phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4119310.png)


![4-chloro-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4119322.png)
![3-hydroxy-3-(4-nitrophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119323.png)

![methyl 3-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4119333.png)
![1-[(4-ethoxy-1-naphthyl)sulfonyl]-2-methylindoline](/img/structure/B4119338.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4119362.png)
